molecular formula C18H19N5O2 B2917230 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034332-50-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2917230
CAS No.: 2034332-50-6
M. Wt: 337.383
InChI Key: BLSGYWWYIPECGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropane carboxamide core linked to a 1,2,4-oxadiazole ring and a substituted pyrazole moiety.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-23-12-13(10-20-23)16-21-15(25-22-16)11-19-17(24)18(8-9-18)14-6-4-3-5-7-14/h3-7,10,12H,2,8-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGYWWYIPECGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multi-step reactions:

  • Formation of the pyrazole ring: : This step might involve the reaction of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form 1-ethyl-1H-pyrazole.

  • Construction of the oxadiazole ring: : This can be achieved by cyclizing a diacylhydrazine derivative, often using agents like phosphoryl chloride (POCl3).

  • Attachment of the cyclopropane moiety: : The phenylcyclopropanecarboxylic acid can be synthesized through cyclopropanation reactions using diazomethane and phenyl acetic acid.

  • Coupling steps: : Finally, the compound can be assembled by coupling the oxadiazole-pyrazole intermediate with the phenylcyclopropanecarboxylic acid derivative under conditions conducive to forming amide bonds, such as the use of EDCI or DCC as coupling agents.

Industrial Production Methods

The industrial production methods for this compound would focus on optimizing yield and purity:

  • Scalable batch processes: involving controlled environments for each synthesis step.

  • Continuous flow systems: could be implemented to ensure constant production and minimize waste.

  • Purification methods: , such as recrystallization, chromatography, or distillation, would be key to isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound might undergo oxidative cleavage or reduction reactions, particularly involving the oxadiazole and pyrazole rings.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive nitrogen atoms within the heterocyclic rings.

  • Cyclization: : Intramolecular cyclization could be a possible transformation under certain conditions.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution reagents: : Halides, sulfonyl chlorides, etc.

Major Products

  • Oxidative Products: : Cleaved derivatives of the oxadiazole and pyrazole rings.

  • Reductive Products: : Reduced forms, possibly resulting in open-chain derivatives or altered heterocycles.

  • Substitution Products: : Variants where specific hydrogen atoms have been replaced by other functional groups.

Scientific Research Applications

The compound is of interest in several areas:

  • Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : May serve as a lead compound for drug development, given its unique structural motifs that could interact with biological targets.

  • Industry: : Utilized in the creation of specialized materials or as a catalyst in certain chemical processes.

Mechanism of Action

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism might involve:

  • Binding to active sites: : The compound's structure allows it to fit into the binding pockets of proteins or enzymes, potentially inhibiting or activating their function.

  • Pathway Modulation: : It might influence cellular pathways by interacting with signaling molecules or transcription factors, altering gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

Compounds in (e.g., 3a–3p ) share a pyrazole-carboxamide scaffold but differ in substituents. For instance:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Substituents: Chloro, cyano, and methyl groups. Yield: 68%, mp: 133–135°C, molecular weight: 403.1 g/mol .
  • 3d : Fluorophenyl-substituted variant
    • Substituents: 4-fluorophenyl group.
    • Yield: 71%, mp: 181–183°C, molecular weight: 421.0 g/mol .

Key Differences :

  • The target compound replaces chloro/cyano groups with an ethyl-pyrazole and cyclopropane carboxamide, likely enhancing lipophilicity and steric bulk compared to 3a–3p.
Pyrrole-Oxadiazole Analogues

and describe N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide (CAS 2034509-31-2):

  • Substituents: Methyl-pyrrole instead of ethyl-pyrazole.
  • Molecular weight: 322.4 g/mol (vs. hypothetical higher weight for the ethyl-pyrazole target) .
Cyclopropane Carboxamide Derivatives

lists compounds like 1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide , highlighting cyclopropane’s role in rigidity and metabolic stability. The target compound’s phenyl group on cyclopropane may enhance π-π stacking compared to fluorophenyl or methyl groups in analogs .

Comparative Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
Target Compound* C₁₈H₁₈N₄O₂ ~336.4 Ethyl-pyrazole, cyclopropane N/A N/A
3a () C₂₁H₁₅ClN₆O 403.1 Chloro, cyano, methyl 68 133–135
3d () C₂₁H₁₄ClFN₆O 421.0 4-fluorophenyl 71 181–183
Pyrrole Analogue () C₁₈H₁₈N₄O₂ 322.4 Methyl-pyrrole N/A N/A

*Hypothetical values for the target compound based on structural extrapolation.

Implications of Structural Variations

  • Ethyl vs.
  • Oxadiazole vs. Thiadiazole : includes 1,2,4-thiadiazole derivatives, where sulfur substitution could alter electronic properties and metabolic stability compared to oxadiazole .
  • Cyclopropane Rigidity : The cyclopropane ring in the target compound likely enhances conformational restraint, improving binding affinity to rigid biological targets compared to flexible analogs .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure that includes a cyclopropane ring, an oxadiazole moiety, and a pyrazole derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

  • Preparation of Pyrazole Core : The pyrazole ring is synthesized using hydrazine with 1,3-diketones.
  • Formation of Oxadiazole : The oxadiazole ring is introduced through cyclization reactions involving appropriate carboxylic acids or derivatives.
  • Final Coupling : The final step involves the coupling of the pyrazole and oxadiazole intermediates with the phenylcyclopropanecarboxamide moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating promising results in several areas:

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole groups exhibit significant anticancer properties. For instance, related compounds have shown moderate to potent antiproliferative activity against various cancer cell lines such as SGC-7901 and A549 . Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, disrupting microtubule dynamics similar to known chemotherapeutics like combretastatin A4 .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. The oxadiazole moiety acts as a Michael acceptor, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence cellular signaling pathways, leading to apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have provided insights into the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects on A549 lung cancer cells with IC50 values comparable to standard treatments .
Study 2Investigated the compound's effect on microtubule dynamics; results showed disruption similar to combretastatin A4 .
Study 3Evaluated structure–activity relationships (SAR) indicating that modifications at the phenyl ring enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.